molecular formula C20H17F3N2O4S B1673845 5-((2,4-Dioxo-5-thiazolidinyl)methyl)-2-methoxy-N-((4-(trifluoromethyl)phenyl)methyl)benzamide CAS No. 213252-19-8

5-((2,4-Dioxo-5-thiazolidinyl)methyl)-2-methoxy-N-((4-(trifluoromethyl)phenyl)methyl)benzamide

Cat. No. B1673845
M. Wt: 438.4 g/mol
InChI Key: NFFXEUUOMTXWCX-UHFFFAOYSA-N
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Description

KRP 927 is a thiazolidinedione dual agonist of PPARα and PPARγ (EC50s = 149 and 83 nM, respectively, in transactivation assays). It decreases hyperglycemia and hyperinsulinemia in ob/ob mice in a dose-dependent manner. KRP 927 (10 or 30 mg/kg) reduces serum total cholesterol and triglyceride levels in hamsters.
KRP297, also known as MK-0767 and MK-767, is a PPAR agonist potentially for the treatment of type 2 diabetes and dyslipidemia. When administered to ob/ob mice, KRP-297 (0.3 to 10 mg/kg) decreased plasma glucose and insulin levels and improved the impaired insulin-stimulated 2DG uptake in soleus muscle in a dose-dependent manner. KRP-297 treatment is useful to prevent the development of diabetic syndromes in addition to ameliorating the impaired glucose transport in skeletal muscle.

Scientific Research Applications

Metabolism and Excretion in Humans

5-((2,4-Dioxo-5-thiazolidinyl)methyl)-2-methoxy-N-((4-(trifluoromethyl)phenyl)methyl)benzamide, also known as MK-0767, has been studied for its metabolism and excretion in humans. It is primarily eliminated through metabolism, with minimal excretion of the parent compound. Approximately equal excretion occurs via urine and feces, highlighting its complex metabolism in the human body (Kochansky et al., 2006).

Antihyperglycemic Potential

This compound has been identified as a potential antidiabetic agent. Structurally, it is part of a series of benzamide derivatives that have been explored for their antihyperglycemic properties, showing promise in the treatment of diabetes mellitus (Nomura et al., 1999).

Method Development for Quantitative Determination

Advanced methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been developed to quantitatively determine this compound in human plasma. This is essential for clinical programs and understanding its pharmacokinetics (Song et al., 2004).

Metabolic Pathways in Rats

The compound undergoes complex metabolism in rats, including the formation of a novel dihydrohydroxy-S-glutathionyl conjugate identified in rat bile. Such studies provide insights into the metabolic pathways and potential species-specific reactions (Reddy et al., 2004).

Enantiomer Ratio in Humans and Animals

The enantiomer ratio of MK-0767 in humans and various animal species used in toxicological evaluations has been studied.

These studies reveal species-specific differences and the influence of plasma and tissue binding on enantiomeric ratios, which is critical for understanding the pharmacodynamics and safety profile of the drug (Shen et al., 2005).

In Vitro Metabolism Studies

In vitro metabolism of MK-0767 was explored in various liver microsomes and hepatocytes from different species, including humans. The major site of metabolism is the thiazolidinedione (TZD) ring, leading to the formation of numerous metabolites. This study aids in understanding the enzyme systems involved in drug metabolism and potential drug interactions (Liu et al., 2004).

Species Differential Stereoselective Oxidation

The species-specific stereoselective oxidation of a methyl sulfide metabolite of MK-0767 was analyzed, highlighting the different metabolic pathways in various species. This knowledge is crucial for predicting drug behavior across different biological systems (Karanam et al., 2004).

properties

IUPAC Name

5-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]-2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F3N2O4S/c1-29-15-7-4-12(9-16-18(27)25-19(28)30-16)8-14(15)17(26)24-10-11-2-5-13(6-3-11)20(21,22)23/h2-8,16H,9-10H2,1H3,(H,24,26)(H,25,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFFXEUUOMTXWCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC2C(=O)NC(=O)S2)C(=O)NCC3=CC=C(C=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F3N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90870239
Record name 5-[(2,4-Dioxo-1,3-thiazolidin-5-yl)methyl]-2-methoxy-N-{[4-(trifluoromethyl)phenyl]methyl}benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90870239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

438.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-((2,4-Dioxo-5-thiazolidinyl)methyl)-2-methoxy-N-((4-(trifluoromethyl)phenyl)methyl)benzamide

CAS RN

213252-19-8
Record name 5-[(2,4-Dioxo-5-thiazolidinyl)methyl]-2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=213252-19-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name KRP297
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0213252198
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Synthesis routes and methods I

Procedure details

N-(4-Trifluoromethylbenzyl)-5-(2,4-dioxothiazolidin-5-ylidene)methyl-2-methoxybenzamide (500 mg) was suspended into ethanol (70 ml) and hydrogenated with 10% palladium/carbon (500 mg) at room temperature under a hydrogen pressure of 3.0 kg/cm2. The reaction liquor was filtered and concentrated and the residue was purified by means of silica gel column chromatography (developing solvent; methylene chloride:methanol=50:1) to obtain 403 mg (80%) of aimed compound as crystals. Further, these were recrystallized from ethyl acetate to obtain purified aimed compound as colorless powdery crystals. Melting point 176.0~177.5° C.
Name
N-(4-Trifluoromethylbenzyl)-5-(2,4-dioxothiazolidin-5-ylidene)methyl-2-methoxybenzamide
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
500 mg
Type
catalyst
Reaction Step Two
Quantity
70 mL
Type
solvent
Reaction Step Two
Yield
80%

Synthesis routes and methods II

Procedure details

To 49 mL of dichloromethane were added 6.30 g of triethylamine and 7.00 g of 5-[(2,4-dioxothiazolidin-5-yl) methyl]-2-methoxybenzoic acid. After 2.71 g of ethyl chlorocarbonate were added, the mixture was stirred for 10 minutes. Further, 4.59 g of 4-trifluoromethylbenzylamine were added and the mixture was stirred for 1 hour. After washed the reaction mixture with water, solvent was distilled off and to the residue were added 109 mL of water and 33 mL of ethanol, to which solution 2 mol/L hydrochloric acid was added dropwise to adjust to pH 2.0. The precipitated crystals were collected by filtration and washed with water to obtain 10.25 g of crude crystals. By recrystallizing 10.25 g of crude crystals twice from 90% ethanol, 6.49 g of 5-[(2,4-dioxothiazolidin-5-yl) methyl]-2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl] benzamide (KRP-297) were obtained (yield 61.3%).
Quantity
49 mL
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
6.3 g
Type
solvent
Reaction Step One
Quantity
2.71 g
Type
reactant
Reaction Step Two
Quantity
4.59 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-((2,4-Dioxo-5-thiazolidinyl)methyl)-2-methoxy-N-((4-(trifluoromethyl)phenyl)methyl)benzamide
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5-((2,4-Dioxo-5-thiazolidinyl)methyl)-2-methoxy-N-((4-(trifluoromethyl)phenyl)methyl)benzamide
Reactant of Route 3
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Reactant of Route 3
5-((2,4-Dioxo-5-thiazolidinyl)methyl)-2-methoxy-N-((4-(trifluoromethyl)phenyl)methyl)benzamide
Reactant of Route 4
5-((2,4-Dioxo-5-thiazolidinyl)methyl)-2-methoxy-N-((4-(trifluoromethyl)phenyl)methyl)benzamide
Reactant of Route 5
Reactant of Route 5
5-((2,4-Dioxo-5-thiazolidinyl)methyl)-2-methoxy-N-((4-(trifluoromethyl)phenyl)methyl)benzamide
Reactant of Route 6
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5-((2,4-Dioxo-5-thiazolidinyl)methyl)-2-methoxy-N-((4-(trifluoromethyl)phenyl)methyl)benzamide

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